molecular formula C26H24N2O5S B11406972 N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11406972
M. Wt: 476.5 g/mol
InChI Key: GWFLWMUXQSXEGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a unique combination of furan, benzothiophene, and chromene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the furan-2-ylmethyl carbamoyl intermediate, which can be synthesized by coupling purified furfural with urea . This intermediate is then reacted with a tetrahydrobenzothiophene derivative under specific conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. For example, the use of effective coupling reagents such as DMT/NMM/TsO− or EDC in a microwave reactor can facilitate the formation of amide and ester derivatives containing furan rings .

Chemical Reactions Analysis

Types of Reactions

N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The carbonyl groups can be reduced to form alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the carbamoyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products Formed

The major products formed from these reactions include furan-2-carboxylic acid derivatives, alcohol derivatives, and substituted carbamoyl compounds.

Scientific Research Applications

N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with microbial cell membranes, leading to disruption of cell function and eventual cell death. The compound targets specific molecular pathways involved in microbial resistance, making it effective against resistant strains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of furan, benzothiophene, and chromene moieties, which confer distinct chemical and biological properties. Its broad spectrum of antimicrobial activity and potential for drug development set it apart from other similar compounds.

Properties

Molecular Formula

C26H24N2O5S

Molecular Weight

476.5 g/mol

IUPAC Name

N-[3-(furan-2-ylmethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6,8-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C26H24N2O5S/c1-14-10-15(2)23-18(11-14)19(29)12-20(33-23)24(30)28-26-22(17-7-3-4-8-21(17)34-26)25(31)27-13-16-6-5-9-32-16/h5-6,9-12H,3-4,7-8,13H2,1-2H3,(H,27,31)(H,28,30)

InChI Key

GWFLWMUXQSXEGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCC5=CC=CO5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.